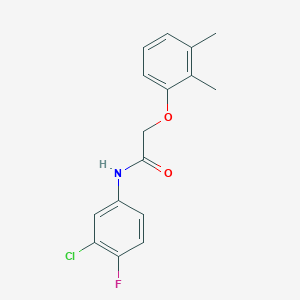![molecular formula C15H13N3OS2 B5707135 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide, also known as MTNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTNA is a synthetic compound that belongs to the class of thioamide derivatives.
作用机制
The exact mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, pain, and cancer. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the activity of enzymes involved in the biosynthesis of these mediators. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has also been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. It also exhibits anti-tumor properties and induces apoptosis in cancer cells. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been shown to modulate various signaling pathways involved in inflammation, pain, and cancer.
实验室实验的优点和局限性
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications in various disease conditions. However, there are also some limitations to using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential.
未来方向
There are several future directions for research on 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide. One possible direction is to study its potential therapeutic applications in other disease conditions such as inflammatory bowel disease, multiple sclerosis, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, with the aim of identifying novel targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide in clinical trials.
合成方法
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol to produce 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide.
科学研究应用
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been studied in animal models of rheumatoid arthritis, where it was found to reduce inflammation and joint damage. It has also been studied in animal models of cancer, where it was found to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-17-18-15(21-10)20-9-14(19)16-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHTUAWNYPRAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)


amino]phenol](/img/structure/B5707073.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)


![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)